Cas no 2068927-42-2 (tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)

tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate
- 2068927-42-2
- EN300-27783971
- tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate
-
- インチ: 1S/C16H30N2O3/c1-16(2,3)21-15(20)17-9-6-13(7-10-17)11-18-8-4-5-14(18)12-19/h13-14,19H,4-12H2,1-3H3/t14-/m0/s1
- InChIKey: YAYVVILIRLKBEO-AWEZNQCLSA-N
- ほほえんだ: OC[C@@H]1CCCN1CC1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 298.22564282g/mol
- どういたいしつりょう: 298.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 53Ų
tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783971-0.5g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-27783971-2.5g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-27783971-0.05g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-27783971-5.0g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-27783971-5g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 5g |
$3562.0 | 2023-09-09 | ||
Enamine | EN300-27783971-10.0g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-27783971-0.1g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-27783971-1g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 1g |
$1229.0 | 2023-09-09 | ||
Enamine | EN300-27783971-1.0g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-27783971-0.25g |
tert-butyl 4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}piperidine-1-carboxylate |
2068927-42-2 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 |
tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylateに関する追加情報
tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 2068927-42-2, known as tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which includes a tert-butyl group, a piperidine ring, and a pyrrolidine moiety with a hydroxymethyl substituent. The stereochemistry at the (2S) position of the pyrrolidine ring adds another layer of complexity and specificity to its properties.
Recent studies have highlighted the potential of this compound as a bioactive agent in various therapeutic areas. For instance, research has demonstrated its ability to modulate key biological pathways, making it a promising candidate for drug development. The tert-butyl group is known to enhance lipophilicity, which can improve bioavailability and pharmacokinetic profiles. Meanwhile, the piperidine ring contributes to the molecule's structural rigidity, potentially enhancing its binding affinity to target proteins.
The presence of the hydroxymethylpyrrolidine moiety introduces hydrophilic properties, which can facilitate interactions with biological systems. This balance between hydrophilic and lipophilic characteristics is crucial for designing drugs that can effectively cross cellular membranes and exert their effects. Moreover, the stereochemistry at the (2S) position is critical for ensuring proper molecular recognition and selectivity, as enantiomers often exhibit different biological activities.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and functional group transformations. The synthesis typically begins with the preparation of the pyrrolidine derivative, followed by its coupling with the piperidine ring. The introduction of the tert-butyl group is often achieved through esterification reactions, ensuring stability and solubility in various solvents.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with potential biological targets. Molecular docking studies have revealed that the tert-butyl group plays a significant role in stabilizing interactions within protein binding pockets. Additionally, dynamic simulations have provided insights into the conformational flexibility of the molecule, which is essential for understanding its pharmacodynamics.
In terms of applications, this compound has shown promise in preclinical models for treating conditions such as inflammation and neurodegenerative diseases. Its ability to inhibit key enzymes involved in these processes suggests a potential role in developing novel therapeutics. Furthermore, ongoing research is exploring its potential as a lead compound for drug discovery programs targeting specific receptor systems.
Despite its complexity, the synthesis and characterization of tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate have been well-documented in recent scientific literature. These studies underscore its importance as a tool for understanding molecular recognition and drug design principles.
In conclusion, CAS No. 2068927-42-2 represents a sophisticated organic molecule with significant potential in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable asset in advancing drug discovery efforts across various therapeutic areas.
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